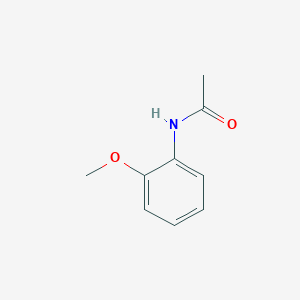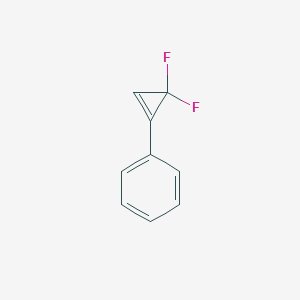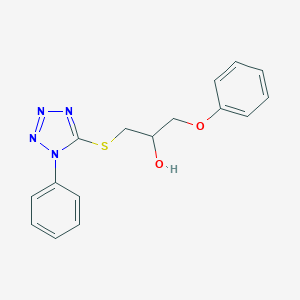
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTSP, and it is a sulfanyl alcohol derivative of tetrazole. PTSP has been studied for its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of PTSP is not fully understood, but it is believed to involve the interaction of the compound with the active site of the target enzyme. PTSP is thought to bind to the enzyme through its tetrazole ring and form a complex that inhibits the enzyme's activity.
生化学的および生理学的効果
PTSP has been shown to have several biochemical and physiological effects. In addition to its enzyme-inhibiting properties, PTSP has been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that PTSP may have neuroprotective effects and could potentially be used as a therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of PTSP for lab experiments is its high yield synthesis method, which makes it readily available for research purposes. However, one limitation of PTSP is its potential toxicity, which requires careful handling and experimentation.
将来の方向性
There are several potential future directions for research on PTSP. One area of interest is the development of PTSP-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the exploration of PTSP's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of PTSP and its potential applications in various fields of scientific research.
Conclusion
In conclusion, PTSP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high yield synthesis method, enzyme-inhibiting properties, and potential therapeutic effects make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of PTSP involves the reaction of 1-phenyltetrazole-5-thiol with 1-chloro-3-(phenoxymethyl)propan-2-ol in the presence of a base. This reaction results in the formation of PTSP as a white solid with a high yield.
科学的研究の応用
PTSP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of PTSP is in the field of enzyme inhibition. PTSP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects.
特性
CAS番号 |
133506-57-7 |
|---|---|
製品名 |
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
分子式 |
C16H16N4O2S |
分子量 |
328.4 g/mol |
IUPAC名 |
1-phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H16N4O2S/c21-14(11-22-15-9-5-2-6-10-15)12-23-16-17-18-19-20(16)13-7-3-1-4-8-13/h1-10,14,21H,11-12H2 |
InChIキー |
SQJDUZFJPBJXGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(COC3=CC=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(COC3=CC=CC=C3)O |
同義語 |
1-phenoxy-3-(1-phenyltetrazol-5-yl)sulfanyl-propan-2-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



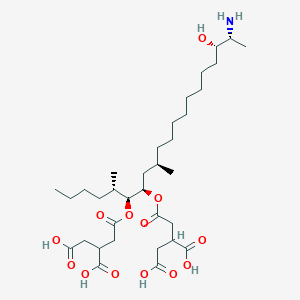
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
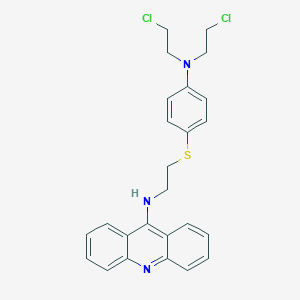
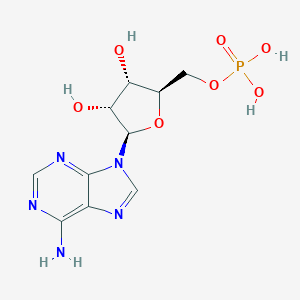
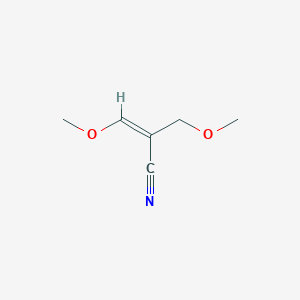
![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
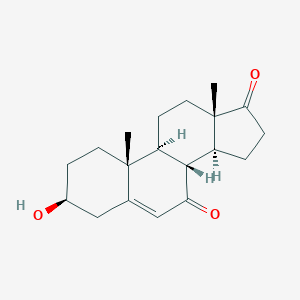
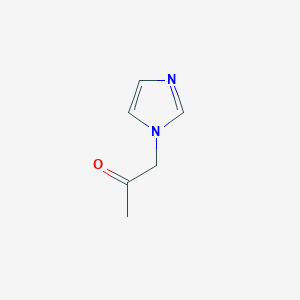
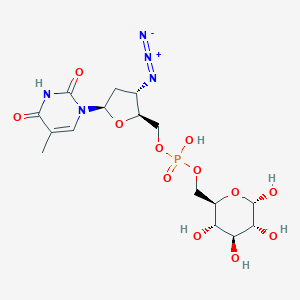
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)

